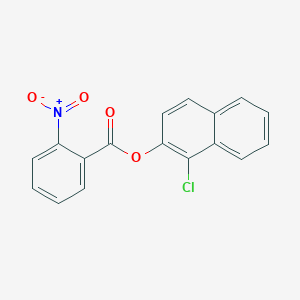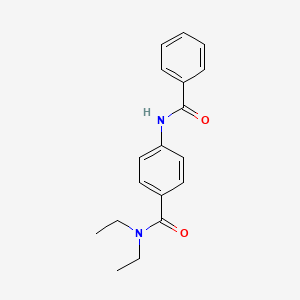![molecular formula C15H22ClNO B5723921 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5723921.png)
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine, also known as CDP, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters such as dopamine and acetylcholine in the brain. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of neurotransmitters such as dopamine and acetylcholine in the brain, which can improve cognitive and motor function. This compound has also been found to increase the levels of antioxidant enzymes and decrease the levels of inflammatory cytokines in the brain, which can protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through column chromatography. It has also been extensively studied in animal models and has shown promising therapeutic effects. However, this compound has some limitations for lab experiments. It has low solubility in water and may require the use of organic solvents for administration. In addition, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine. One direction is to further investigate its therapeutic potential in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to elucidate its exact mechanism of action and identify its molecular targets in the brain. Additionally, the development of more efficient synthesis methods and the improvement of its solubility in water may increase its potential for clinical use.
Méthodes De Synthèse
The synthesis method of 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine involves the reaction of 4-chloro-3,5-dimethylphenol with 2-(piperidin-1-yl)ethanol in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound, which can be purified through column chromatography.
Applications De Recherche Scientifique
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to improve motor function in animal models of Parkinson's disease. In addition, this compound has been found to have antipsychotic effects in animal models of schizophrenia.
Propriétés
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-12-10-14(11-13(2)15(12)16)18-9-8-17-6-4-3-5-7-17/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSLCZPEHCGUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate](/img/structure/B5723865.png)
![2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)





![5-imino-6-(3-methylbenzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5723918.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5723935.png)
![{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5723943.png)
